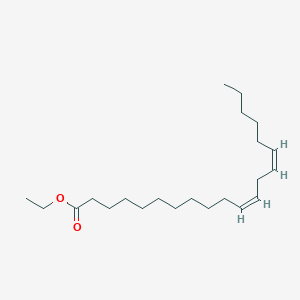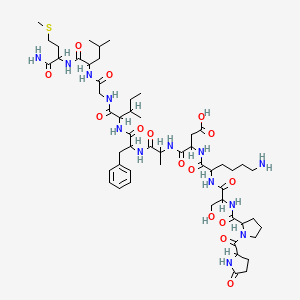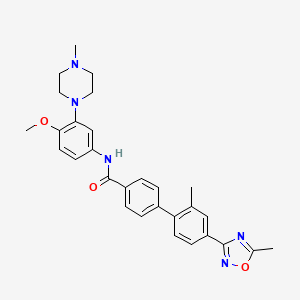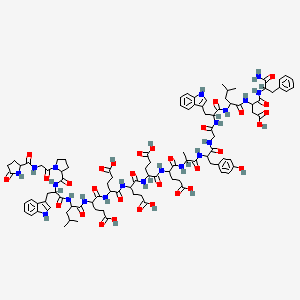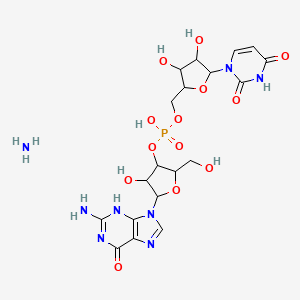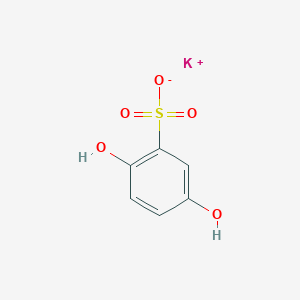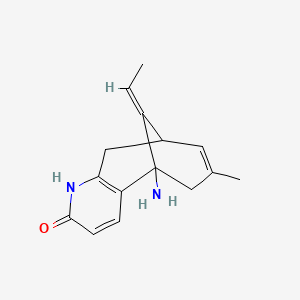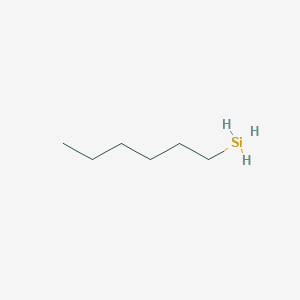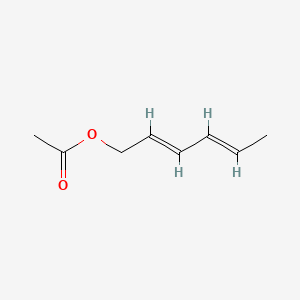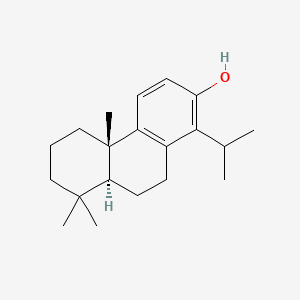
Totarol
Overview
Description
Totarol is a naturally occurring plant extract produced in the New Zealand Totara tree . It’s a diterpene originally isolated from P. totara that has diverse biological activities, including antibacterial, antioxidant, and neuroprotective properties .
Synthesis Analysis
Totarol derivatives were synthesized by introducing the carbamate moiety into the molecular structure . The syntheses of four totarane diterpenes-totarol, 8,11,13-totaratriene-12,13-diol, 6-deoxymaytenoquinone and maytenoquinone-are described . Totarol was synthesized via cyclization of a modified polyene .
Molecular Structure Analysis
The molecular formula of Totarol is C20H30O . The IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol . The molecular weight is 286.5 g/mol .
Chemical Reactions Analysis
Totarol has been found to induce alterations in the expression levels of 139 proteins (1.5 fold change and ≥2 peptides) in B. subtilis . This indicates that totarol treatment leads to metabolic shutdown by repressing the major central metabolic dehydrogenases in B. subtilis .
Physical And Chemical Properties Analysis
The molecular formula of Totarol is C20H30O . The IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol . The molecular weight is 286.5 g/mol .
Scientific Research Applications
Antibacterial Properties
Totarol, a diterpenoid phenol, is notable for its antibacterial properties. It inhibits the proliferation of various pathogenic Gram-positive bacteria, including Mycobacterium tuberculosis, by disrupting bacterial cytokinesis. This disruption is achieved by perturbing the assembly dynamics of the FtsZ protein, essential for bacterial cell division (Jaiswal et al., 2007). Additionally, totarol has been found to potentiate the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA) without significantly inhibiting DNA or peptidoglycan synthesis in the bacteria (Nicolson et al., 1999).
Neuroprotective Activity
Totarol has demonstrated neuroprotective effects in vitro and in vivo. It protects against glutamate-induced neuronal death and mitigates brain ischemic stroke. This protection is possibly due to the activation of the Akt pathway and induction of heme oxygenase-1 (HO-1), reducing oxidative stress (Gao et al., 2015).
Antimicrobial and Physiochemical Enhancement with Ultrasound
The application of ultrasound to whey protein-totarol nanoparticles has been shown to enhance their antimicrobial properties. This treatment reduces the particle size and increases effectiveness against Staphylococcus aureus (Ma et al., 2017).
Antitumor Activity
In studies focusing on cancer, totarol has exhibited selective antitumor activity. In human gastric carcinoma cells, it triggers apoptosis, disrupts the cell cycle, and suppresses cancer cell migration (Xu et al., 2019).
Efflux Pump Inhibition
Totarol is also effective in inhibiting the efflux pump activity in Staphylococcus aureus. This attribute suggests its potential as an efflux pump inhibitor (EPI), offering a dual role as both an antimicrobial agent and a resistance modulator (Smith et al., 2007).
Proteomic and Membrane Interaction Studies
Proteomic analysis has revealed that totarol induces significant alterations in the expression of proteins related to energy production, heme biosynthesis, and chemotaxis in Bacillus subtilis (Reddy et al., 2015). Additionally, studies on model membranes suggest that totarol interacts with phospholipids, potentially affecting membrane integrity and function (Bernabeu et al., 2002).
Synthesis and Derivatives
Research into the synthesis of totarol and its analogs aims to explore structure-activity relationships and develop new antimicrobial agents. This includes studies on the synthesis of totarol analogs for inhibition of FtsZ, a key protein in bacterial cell division (Rutaganira et al., 2010).
Mechanism of Action
The probable antibacterial mechanism of totarol is the alteration in cell membranes integrity and permeability, which leads to the leakage of cellular materials . Scanning electron microscopy and transmission electron microscopy analysis further confirmed that S. aureus cell membranes were damaged by totarol .
Safety and Hazards
Future Directions
Totarol has been found to have good preservative activities in a food model . It successfully inhibited S. aureus development in carrot juice, at room temperature (25 °C) and in refrigerator (4 °C) respectively . This suggests that totarol could be regarded as a natural antibacterial food preservative and it is necessary to consider that totarol will become a promising antibacterial additive for food preservative .
properties
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDANDJSTYELM-FXAWDEMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047752 | |
| Record name | Totarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Totarol | |
CAS RN |
511-15-9 | |
| Record name | (+)-Totarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Totarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Totarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOTAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




